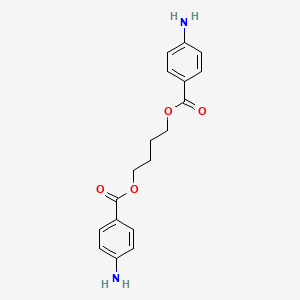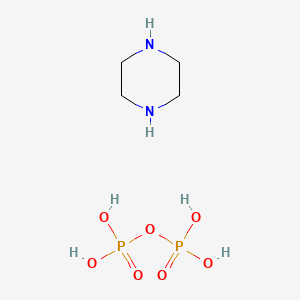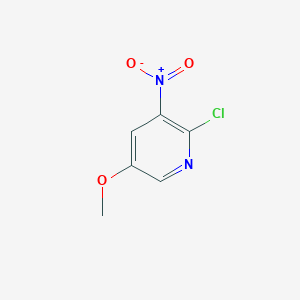
4-(4-Aminobenzoyl)oxybutyl-4-aminobenzoat
Übersicht
Beschreibung
“4-(4-Aminobenzoyl)oxybutyl 4-aminobenzoate”, also known as Poly(1,4-butanediol) bis(4-aminobenzoate), is a chemical compound with the molecular formula C18H20N2O4 . It has a molecular weight of 328.36200 .
Molecular Structure Analysis
The molecular structure of “4-(4-Aminobenzoyl)oxybutyl 4-aminobenzoate” consists of 18 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 328.14200 .
Physical And Chemical Properties Analysis
The compound has a density of 1.07 . It has a boiling point of 550.3ºC at 760 mmHg and a melting point of 56ºC . The flash point is >230ºC . The index of refraction is n20/D 1.5047 .
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Derivate von 4-(4-Aminobenzoyl)oxybutyl-4-aminobenzoat haben sich als vielversprechend für antimikrobielle Mittel erwiesen. Es wurde festgestellt, dass sie das Wachstum von Methicillin-resistenten Staphylococcus aureus (MRSA) mit minimalen Hemmkonzentrationen (MHK) von 15,62 µM hemmen. Es wurde auch über moderate antimikrobielle Aktivität (MHK ≥ 62,5 µM) und starke breitbandantimykotische Eigenschaften (MHK von ≥ 7,81 µM) berichtet .
Zytotoxizität in der Krebsforschung
Diese Verbindungen haben eine bemerkenswerte Zytotoxizität gegenüber Krebszelllinien wie HepG2 gezeigt, was auf ihre mögliche Verwendung in der Krebsforschung hindeutet. Die Fähigkeit, zytotoxische Effekte in Krebszellen zu induzieren, macht sie zu Kandidaten für weitere Untersuchungen als Chemotherapeutika .
Arzneimittelsynthese und -design
Die strukturelle Vielseitigkeit von this compound ermöglicht seine Verwendung als Baustein in Arzneimitteln. Es kann sowohl an den Amino- als auch an den Carboxylgruppen substituiert werden, was es ideal für die Entwicklung einer breiten Palette neuartiger Moleküle mit möglichen medizinischen Anwendungen macht .
Antikrebstherapeutika
Derivate dieser Verbindung haben Antikrebs-Eigenschaften gezeigt, was auf ihr Potenzial als therapeutische Mittel in zukünftigen klinischen Studien hindeutet. Ihre Rolle als molekulare Zielstrukturen in biologischen Prozessen steht im Vordergrund, insbesondere im Kontext von Medikamentenresistenz und neuartigen Zielstrukturen für die Krebstherapie .
Anti-Alzheimer-Forschung
Einige Derivate wurden mit Anti-Alzheimer-Eigenschaften in Verbindung gebracht. Die Erforschung dieser Verbindungen im Kontext neurodegenerativer Erkrankungen könnte zur Entwicklung neuer therapeutischer Strategien führen .
Antibakterielle und antivirale Forschung
Die antibakterielle und antivirale Aktivität dieser Verbindungen ist bedeutend. Sie bieten einen möglichen Weg für die Entwicklung neuer Behandlungen gegen bakterielle und virale Infektionen .
Antioxidative Eigenschaften
Derivate von this compound haben antioxidative Eigenschaften gezeigt, die für die Bekämpfung von oxidativen Stress-bedingten Krankheiten von entscheidender Bedeutung sind. Dies macht sie wertvoll für die Untersuchung von Krankheiten, bei denen oxidativer Stress ein beitragender Faktor ist .
Anti-inflammatorische Anwendungen
Diese Verbindungen haben auch entzündungshemmende Wirkungen gezeigt, die bei der Behandlung verschiedener entzündlicher Erkrankungen von Vorteil sein könnten. Die Erforschung dieser Wirkungen kann zur Entwicklung neuer entzündungshemmender Medikamente führen .
Safety and Hazards
The compound is classified as an eye irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is H319: Causes serious eye irritation . Precautionary measures include washing thoroughly after handling and wearing protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
4-(4-aminobenzoyl)oxybutyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-15-7-3-13(4-8-15)17(21)23-11-1-2-12-24-18(22)14-5-9-16(20)10-6-14/h3-10H,1-2,11-12,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHUCWHZVSIPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCOC(=O)C2=CC=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54667-43-5 | |
| Record name | Poly(oxy-1,4-butanediyl), α-(4-aminobenzoyl)-ω-[(4-aminobenzoyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54667-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80969949 | |
| Record name | Butane-1,4-diyl bis(4-aminobenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54667-43-5 | |
| Record name | Poly(oxy-1,4-butanediyl), .alpha.-(4-aminobenzoyl)-.omega.-[(4-aminobenzoyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane-1,4-diyl bis(4-aminobenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80969949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Poly(1,4-butanediol)bis(4-aminobenzoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)





![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)

